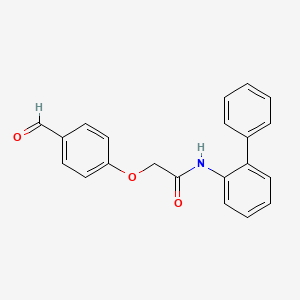

N-ビフェニル-2-イル-2-(4-ホルミル-フェノキシ)-アセトアミド

説明

N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group, a formyl group, and a phenoxy group attached to an acetamide backbone

科学的研究の応用

N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide typically involves the following steps:

Formation of Biphenyl-2-ylamine: Biphenyl-2-ylamine can be synthesized through the reduction of biphenyl-2-nitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation Reaction: The biphenyl-2-ylamine is then acylated with 2-(4-formyl-phenoxy)acetyl chloride in the presence of a base such as triethylamine to form N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.

Types of Reactions:

Oxidation: N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The biphenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Biphenyl-2-yl-2-(4-carboxy-phenoxy)-acetamide.

Reduction: Biphenyl-2-yl-2-(4-hydroxymethyl-phenoxy)-acetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

作用機序

The mechanism of action of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl and phenoxy groups can engage in hydrophobic interactions and π-π stacking with aromatic residues.

類似化合物との比較

N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide can be compared with similar compounds such as:

N-Biphenyl-2-yl-2-(4-methoxy-phenoxy)-acetamide:

N-Biphenyl-2-yl-2-(4-nitro-phenoxy)-acetamide: The presence of a nitro group introduces different electronic properties and reactivity.

N-Biphenyl-2-yl-2-(4-hydroxy-phenoxy)-acetamide: The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and interactions.

N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide is unique due to the presence of the formyl group, which provides specific reactivity and potential for covalent interactions in biological systems.

生物活性

N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, including detailed research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide has the molecular formula and features a biphenyl structure along with a formyl group and an acetamide moiety. The presence of these functional groups is crucial for its biological activity, as they influence interactions with biological targets.

The mechanism of action for N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide is primarily attributed to its ability to interact with various enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl and phenoxy groups facilitate hydrophobic interactions and π-π stacking with aromatic residues in target proteins. This interaction profile suggests potential applications in therapeutic areas targeting specific molecular pathways.

Anticancer Activity

Research indicates that N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide exhibits notable anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against breast cancer cells, indicating significant potency.

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an enzyme inhibitor. Preliminary studies suggest that it may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could have implications for diabetes management. The structure–activity relationship (SAR) analyses revealed that modifications to the phenoxy group could enhance inhibitory potency .

Comparative Analysis with Similar Compounds

A comparative analysis can be drawn between N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide and other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide | C21H17NO3 | Contains biphenyl structure; potential anticancer activity | Significant anticancer activity (IC50 ~ 15 µM) |

| N-Biphenyl-2-yl-2-(4-methoxy-phenoxy)-acetamide | C21H19NO3 | Methoxy substitution | Moderate anticancer activity |

| N-Biphenyl-2-yl-2-(4-nitro-phenoxy)-acetamide | C21H17N3O4 | Nitro substitution enhances reactivity | Variable biological activity depending on substitution pattern |

The unique presence of the formyl group in N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide enhances its reactivity compared to its methoxy or nitro derivatives, potentially leading to improved interactions with biological targets.

Case Studies

- Study on Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition Study : Another research project focused on the compound's ability to inhibit α-glucosidase. The results indicated that structural modifications could significantly enhance enzyme inhibition, suggesting pathways for optimizing therapeutic efficacy against metabolic disorders.

特性

IUPAC Name |

2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-14-16-10-12-18(13-11-16)25-15-21(24)22-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBOXNJTXICJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332215 | |

| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17172-60-0 | |

| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。